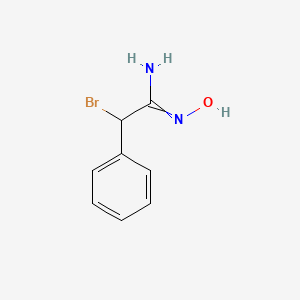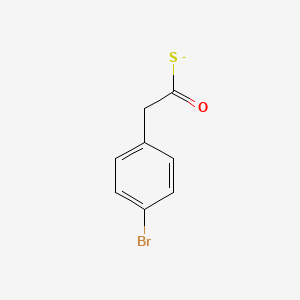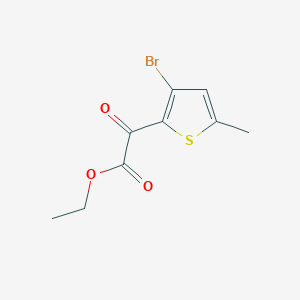![molecular formula C19H11BrF3NO2 B11822572 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822572.png)
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Brom-2-[2-[4-(Trifluormethyl)phenyl]ethenyl]chinolin-4-carbonsäure ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Diese Verbindung ist durch das Vorhandensein eines Bromatoms, einer Trifluormethylgruppe und eines Chinolincarbonsäure-Moleküls gekennzeichnet.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 6-Brom-2-[2-[4-(Trifluormethyl)phenyl]ethenyl]chinolin-4-carbonsäure erfolgt in der Regel in mehreren Schritten, ausgehend von leicht verfügbaren Ausgangsmaterialien. Eine übliche Syntheseroute umfasst die folgenden Schritte:
Bildung der Ethenylgruppe: Die Ethenylgruppe wird durch eine Heck-Reaktion eingeführt, bei der das Chinolinderivat in Gegenwart eines Palladiumkatalysators mit einem geeigneten Vinylhalogenid gekoppelt wird..
Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe wird unter geeigneten Bedingungen mit Hilfe von Trifluormethylierungsmitteln wie Trifluormethyliodid (CF3I) eingeführt..
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Brom-2-[2-[4-(Trifluormethyl)phenyl]ethenyl]chinolin-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)
Substitution: Natriummethoxid (NaOCH3), Natriumethoxid (NaOEt)
Hauptprodukte, die gebildet werden
Oxidation: Chinolinderivate mit höheren Oxidationsstufen
Reduktion: Alkohol- oder Aminderivate
Substitution: Verbindungen mit substituierten funktionellen Gruppen
Wissenschaftliche Forschungsanwendungen
6-Brom-2-[2-[4-(Trifluormethyl)phenyl]ethenyl]chinolin-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 6-Brom-2-[2-[4-(Trifluormethyl)phenyl]ethenyl]chinolin-4-carbonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Proteine, Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an Krankheitssignalwegen beteiligt sind, und so therapeutische Wirkungen entfalten. .
Wirkmechanismus
The mechanism of action of 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Brom-2-[2-[4-(Trifluormethoxy)phenyl]ethenyl]chinolin-4-carbonsäure: Ähnlich in der Struktur, aber mit einer Trifluormethoxygruppe anstelle einer Trifluormethylgruppe..
6-Brom-2-[2-[4-(Methyl)phenyl]ethenyl]chinolin-4-carbonsäure: Ähnlich in der Struktur, aber mit einer Methylgruppe anstelle einer Trifluormethylgruppe..
Einzigartigkeit
6-Brom-2-[2-[4-(Trifluormethyl)phenyl]ethenyl]chinolin-4-carbonsäure ist aufgrund des Vorhandenseins der Trifluormethylgruppe einzigartig, die der Verbindung besondere chemische und biologische Eigenschaften verleiht. Diese Gruppe erhöht die Lipophilie, metabolische Stabilität und Bindungsaffinität der Verbindung zu molekularen Zielstrukturen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht. .
Eigenschaften
Molekularformel |
C19H11BrF3NO2 |
|---|---|
Molekulargewicht |
422.2 g/mol |
IUPAC-Name |
6-bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H11BrF3NO2/c20-13-6-8-17-15(9-13)16(18(25)26)10-14(24-17)7-3-11-1-4-12(5-2-11)19(21,22)23/h1-10H,(H,25,26) |
InChI-Schlüssel |
JWFVREZGXKNIHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)

![Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11822521.png)

![3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B11822531.png)
![3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B11822539.png)
![4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one](/img/structure/B11822545.png)


![N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B11822583.png)
![(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822598.png)


